N1-allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-Allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is an oxalamide-based compound designed for use as a nucleating agent in semi-crystalline bio-based polyesters such as polyhydroxybutyrate (PHB). Its molecular architecture features an allyl group (N1-substituent) and a 3-tosyl-1,3-oxazinan-2-yl methyl moiety (N2-substituent), which collectively enhance miscibility with polymer melts and promote phase separation during cooling . The tosyl (p-toluenesulfonyl) group improves thermal stability and modulates hydrogen-bonding interactions, while the oxazinan ring contributes to conformational flexibility, enabling self-assembly prior to polymer crystallization . This compound addresses critical challenges in PHB processing, such as slow crystallization rates and poor nucleation efficiency, by reducing nucleation barriers and increasing crystallinity .

Properties

IUPAC Name |

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-25-15)26(23,24)14-7-5-13(2)6-8-14/h3,5-8,15H,1,4,9-12H2,2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGDOWUCGVDWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The tosyl group is then introduced through a sulfonylation reaction. The final step involves the formation of the oxalamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding oxides or alcohols.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N1-allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives are a class of nucleating agents (NAs) tailored for bio-polyesters. Below is a comparative analysis of N1-allyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide with structurally and functionally related compounds:

Structural Analogues

Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate) Structure: Features rigid aromatic end-groups and long aliphatic spacers. Requires slow cooling rates (~10°C/min) for effective crystallization, making it unsuitable for industrial processing . Key Difference: Lacks flexible end-groups (e.g., allyl or tosyl-oxazinan), leading to inhomogeneous dispersion in PHB .

Compound 2 (Modified Oxalamide with PHB-Mimetic End-Groups)

- Structure : End-groups resemble PHB’s repeat unit (3-hydroxybutyrate), enhancing melt miscibility. Shorter aliphatic spacers promote phase separation near PHB’s equilibrium melting temperature.

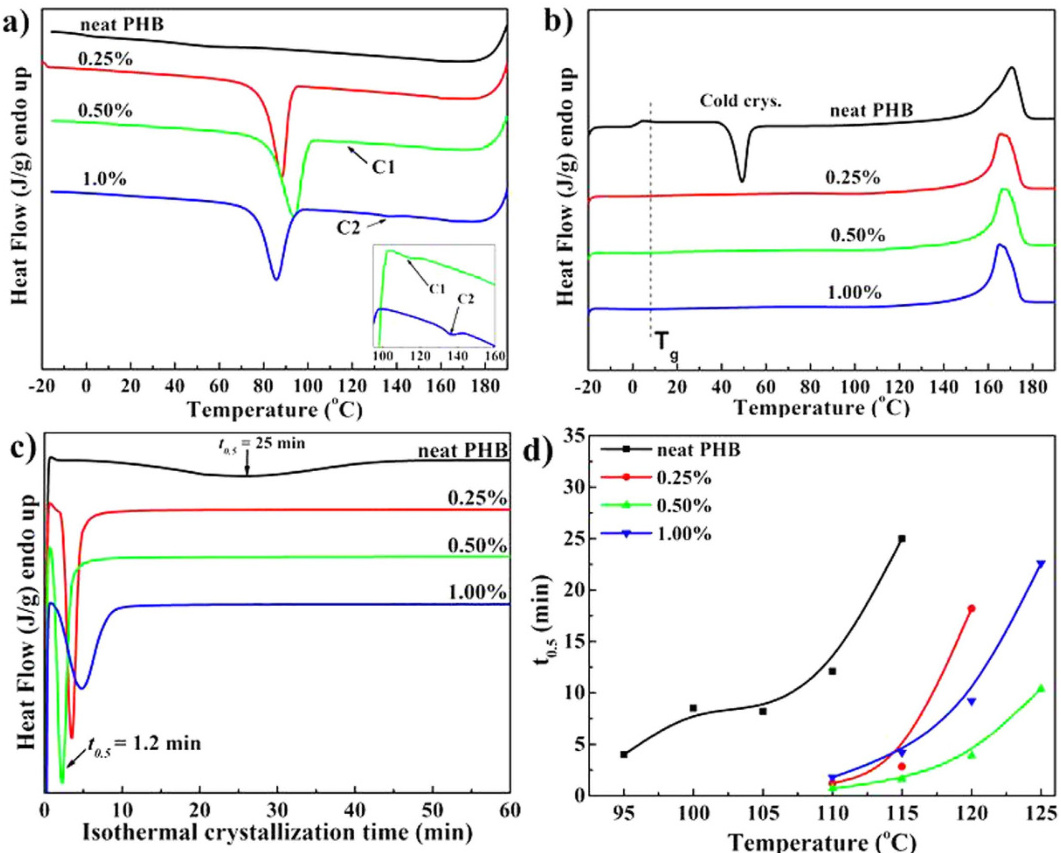

- Performance : Achieves high nucleation density at fast cooling rates (up to 60°C/min), reducing crystallization half-time ($t_{0.5}$) by 50% compared to neat PHB .

- Key Difference : The target compound’s tosyl-oxazinan group offers superior hydrogen-bonding control compared to Compound 2’s simpler hydroxybutyrate-mimetic design .

Functional Analogues

Boron Nitride (Inorganic NA) Mechanism: Heterogeneous nucleation via surface epitaxy. Performance: Commercially used but requires high loading (≥1 wt%) and exhibits poor dispersion in PHB melts. Crystallization temperature ($T_c$) increases by ~15°C, but efficiency drops at cooling rates >20°C/min . Advantage of Oxalamide: Organic oxalamides like the target compound achieve comparable $T_c$ elevation (12–18°C) at lower concentrations (0.5–1.0 wt%) and maintain efficiency under rapid cooling .

Cyanuric Acid and Uracil (Organic NAs)

- Mechanism : Hydrogen-bond-driven self-assembly.

- Performance : Effective only under isothermal conditions or slow cooling. Uracil increases PHB’s $T_c$ by 10°C but fails at industrial-scale cooling rates .

- Advantage of Oxalamide : The allyl and tosyl-oxazinan groups enable dynamic hydrogen-bond reorganization, sustaining nucleation efficiency even at 60°C/min cooling rates .

Performance Metrics

| Parameter | N1-Allyl-N2-((3-Tosyl-oxazinan)methyl)oxalamide | Compound 1 | Compound 2 | Boron Nitride |

|---|---|---|---|---|

| Optimal Loading (wt%) | 0.5–1.0 | 1.0–2.0 | 0.5–1.0 | 1.0–2.0 |

| $T_c$ Elevation (°C) | 16–18 | 8–10 | 12–14 | 14–16 |

| Max Cooling Rate (°C/min) | 60 | 10 | 30 | 20 |

| Crystallization Half-Time Reduction | 60% | 30% | 50% | 40% |

Data compiled from DSC and isothermal crystallization studies .

Research Findings and Implications

- Molecular Design : The allyl group enhances melt miscibility, while the tosyl-oxazinan moiety stabilizes hydrogen-bonded networks, enabling self-assembly into β-sheet-like structures that template PHB crystallization .

- Industrial Relevance : Outperforms traditional NAs by functioning at cooling rates compatible with injection molding and extrusion, addressing a major bottleneck in PHB commercialization .

- Limitations: Synthesis complexity and cost compared to inorganic NAs like boron nitride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.